

Clinical Trial Evidence for Long COVID Prevention

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Compound Focus: Ensitrelvir Fumarate

CAS No.: 2757470-18-9

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The table below summarizes key findings from clinical studies investigating ensitrelvir's potential to prevent Long COVID.

Trial Name / Source	Trial Phase & Design	Key Findings on Long COVID Prevention	Population	Status & Notes
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| **SCORPIO-SR** [1] [2] [3] | Phase 3, Randomized, Double-blind, Placebo-controlled | - **125 mg dose**: 24.6% risk reduction vs placebo at Day 337 (95% CI: -43.7, 60.9) [1].

- **250 mg dose**: 30.6% risk reduction vs placebo at Day 337 (95% CI: -36.2, 65.5) [1].
- Effects more pronounced in patients with high BMI or severe initial symptoms [1]. | Adults with mild-to-moderate COVID-19 (within 120h of symptom onset) | **Completed**; findings are from a *post-hoc, exploratory analysis*, not a pre-specified primary endpoint [1] [3]. | | **RESILIENCE Study** [4] [5] | Phase 3, Randomized, Double-blind, Placebo-controlled, Decentralized | Primary endpoint is the proportion of patients with Long COVID symptoms at 1 and 3 months [4] [5]. | **Target**: 2,000 adults with mild COVID-19 (without risk factors for severe disease), treated within 72h of onset [4] [5]. | **In Progress**; this trial is specifically designed to confirm efficacy in preventing Long COVID [4] [5]. | | **UCSF Trial** [6] | Phase 2, Interventional | Studying ensitrelvir's effect on viral persistence and inflammation in people *already experiencing* Long COVID [6]. | 40 participants aged 18-69 with Long COVID [6]. | **In Progress, not recruiting**; focuses on *treatment* of existing Long COVID, not prevention [6]. |

Detailed Experimental Protocols

To ensure your analysis is thorough, here are the methodologies from the key trials.

SCORPIO-SR Trial Protocol (Exploratory Analysis)

- **Objective:** To assess the effect of ensitrelvir on preventing Post COVID-19 Condition (PCC) [1].
- **Design:** A double-blind, phase 3 trial where patients were randomized to receive oral ensitrelvir (125 mg or 250 mg) or placebo once daily for 5 days [1].
- **Patient Population:** Patients with mild-to-moderate COVID-19 were randomized within 120 hours of symptom onset [1].
- **Endpoint Assessment:** The severity of 14 typical PCC symptoms was assessed using a self-administered questionnaire on days 85, 169, and 337. The primary measure for this analysis was the risk of having at least one mild, moderate, or severe symptom with general health not returning to the pre-infection level [1].

RESILIENCE Study Protocol

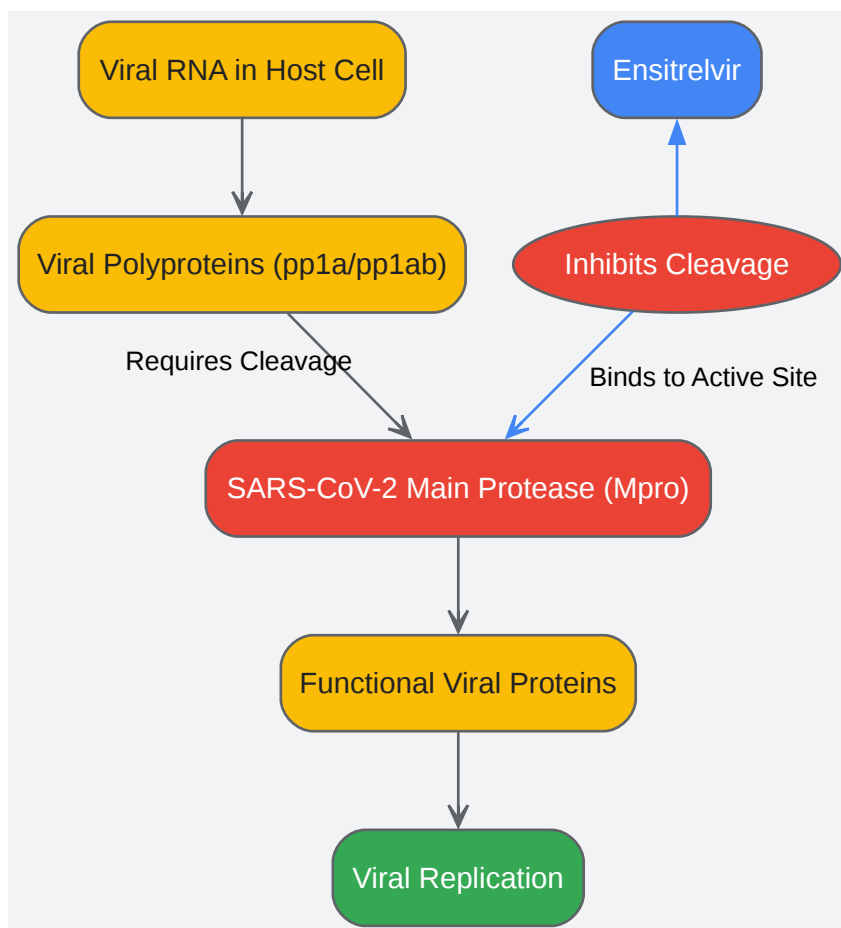
- **Objective:** To evaluate the efficacy and safety of ensitrelvir in preventing Long COVID in patients without risk factors for severe disease [4] [5].
- **Design:** A multi-center, randomized, double-blind, placebo-controlled trial that uses a decentralized clinical trial (DCT) design to minimize participant burden [4] [5].
- **Patient Population:** Adults with mild COVID-19 who start the study drug within **72 hours** of symptom onset [4] [5].
- **Intervention:** Participants are randomized to receive either ensitrelvir (375 mg on day 1, followed by 125 mg on days 2–5) or a matching placebo [4] [5].
- **Primary Endpoint:** The proportion of patients with either:
 - Symptoms of fatigue, shortness of breath, difficulty breathing, or disturbances in smell/taste at **both 1 and 3 months** post-treatment, **or**
 - Symptoms of difficulty with concentration, reasoning, solving problems, or memory loss at **3 months** post-treatment [4] [5].
- **Key Secondary Endpoints:** Include symptom persistence at 6 months, quality of life, and work productivity assessments [4].

Molecular Mechanism of Action

Understanding ensitrelvir's mechanism provides the rationale for its use in preventing long-term consequences.

- **Target:** Ensitrelvir is an oral inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro), an enzyme essential for viral replication [7] [3].
- **Inhibition Mechanism:** It is a **non-covalent, non-peptide inhibitor** that binds reversibly to the substrate-binding pocket of Mpro, specifically occupying the S1, S2, and S1' subsites. This blocks the protease's ability to cleave viral polyproteins, halting the production of functional viral proteins and thus suppressing viral replication [7].
- **Key Differentiator:** Unlike nirmatrelvir (in Paxlovid), which forms a covalent bond with the protease, ensitrelvir binds non-covalently. It also does not require a pharmacokinetic booster like ritonavir [7] [8] [3].
- **Efficacy Against Variants:** Biochemical and structural studies show that ensitrelvir remains effective against Mpro from SARS-CoV-2 variants of concern (including Alpha, Beta, Gamma, Delta, and Omicron), as the mutations (G15S, K90R, P132H) are located away from the catalytic pocket and do not significantly alter the drug-binding site [7].

The diagram below illustrates how ensitrelvir inhibits viral replication.



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Interpretation Guide for Researchers

When comparing this evidence, consider these critical points:

- **Exploratory vs. Confirmatory Data:** The promising risk reductions from the SCORPIO-SR trial are from an exploratory analysis. The RESILIENCE study is designed to provide confirmatory, high-quality evidence [1] [4].
- **Population Differences:** The ongoing RESILIENCE study excludes high-risk patients, which may clarify the drug's benefit specifically for preventing long-term symptoms in a broader, healthier population [4] [5].
- **Mechanistic Plausibility:** The hypothesis that early, potent antiviral action reduces viral load and may prevent the persistent inflammation or viral reservoir thought to cause Long COVID is biologically plausible [4] [6].

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To cite this document: Smolecule. [Clinical Trial Evidence for Long COVID Prevention]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b11223161#ensitrelvir-long-covid-prevention-evidence>]

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